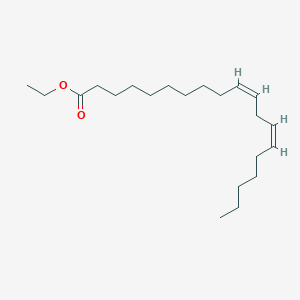

(10z,13z)-Ethyl nonadeca-10,13-dienoate

CAS No.: 877124-17-9

Cat. No.: VC6485734

Molecular Formula: C21H38O2

Molecular Weight: 322.533

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877124-17-9 |

|---|---|

| Molecular Formula | C21H38O2 |

| Molecular Weight | 322.533 |

| IUPAC Name | ethyl (10Z,13Z)-nonadeca-10,13-dienoate |

| Standard InChI | InChI=1S/C21H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h8-9,11-12H,3-7,10,13-20H2,1-2H3/b9-8-,12-11- |

| Standard InChI Key | PTMJVXJMTZYBBX-MURFETPASA-N |

| SMILES | CCCCCC=CCC=CCCCCCCCCC(=O)OCC |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

(10Z,13Z)-Ethyl nonadeca-10,13-dienoate is systematically named ethyl (10Z,13Z)-nonadeca-10,13-dienoate, reflecting its esterified ethyl group and the positions of the double bonds. Its IUPAC name emphasizes the Z-configuration (cis) of the double bonds, which critically influence its physical and chemical behavior . The compound’s CAS registry numbers include 877124-17-9 and 176533-70-3, though the latter may represent a stereoisomeric variant or a documentation discrepancy .

Table 1: Key Identifiers of (10Z,13Z)-Ethyl Nonadeca-10,13-Dienoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 322.53 g/mol | |

| CAS Number | 877124-17-9 | |

| SMILES | CCCCCCC=CCC=CCCCCCCCCC(=O)OCC | |

| InChIKey | PTMJVXJMTZYBBX-MURFETPASA-N |

Spectroscopic and Chromatographic Profiles

The compound’s structural elucidation relies on advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy would typically confirm the positions and geometry of the double bonds, while mass spectrometry (MS) provides molecular weight verification . Gas chromatography (GC) coupled with MS is commonly employed for purity assessment, especially given its application in synthetic and natural product research .

Synthesis and Biosynthetic Pathways

Chemical Synthesis

The esterification of nonadeca-10,13-dienoic acid with ethanol under acidic or enzymatic catalysis represents the primary synthetic route. This process often employs coupling agents like dicyclohexylcarbodiimide (DCC) to enhance efficiency . Recent advancements in green chemistry have explored solvent-free esterification and microwave-assisted techniques to reduce reaction times and improve yields .

Biological Derivation

Notably, (10Z,13Z)-ethyl nonadeca-10,13-dienoate has been isolated from the marine-derived fungus Aspergillus sp. SCAU150, suggesting a biosynthetic origin involving fungal polyketide synthases (PKSs) or fatty acid desaturases . This natural derivation underscores its potential ecological roles, possibly as a secondary metabolite involved in fungal defense or signaling mechanisms .

Physical and Chemical Properties

Thermodynamic Stability

The cis configuration of the double bonds introduces steric hindrance, reducing thermodynamic stability compared to trans isomers. This instability may enhance reactivity in oxidation or hydrogenation reactions, making the compound a candidate for catalytic studies .

Solubility and Partitioning

While solubility data in aqueous systems are unavailable, its log (octanol-water partition coefficient) can be estimated using computational tools like EPISUITE™. Predicted hydrophobicity suggests preferential partitioning into lipid membranes, aligning with its potential biological functions .

Biological Significance and Applications

Role in Microbial Systems

In Aspergillus sp. SCAU150, this compound coexists with other unsaturated fatty acid derivatives, hinting at synergistic roles in membrane fluidity modulation or interspecies communication . Further studies are needed to clarify its exact biological function in fungal physiology.

Industrial Applications

The compound’s unsaturated structure makes it valuable as:

-

Cosmetic Additive: Acts as an emollient, improving skin texture by forming occlusive films .

-

Pharmaceutical Intermediate: Serves as a precursor for synthesizing prostaglandin analogs or anti-inflammatory agents.

-

Food Industry: Potential use as a flavoring agent due to ester-derived aromatic profiles.

Table 2: Comparative Analysis of Unsaturated Fatty Acid Esters

| Compound | Molecular Formula | Double Bond Positions | Applications |

|---|---|---|---|

| Ethyl 10Z,13Z-nonadecadienoate | 10,13 (Z) | Cosmetics, Pharmaceuticals | |

| Methyl eicosa-10,13-dienoate | 10,13 (Z) | Lubricants, Biofuels | |

| Ethyl 9-decenoate | 9 (Z) | Fragrances, Plasticizers |

Environmental and Toxicological Considerations

Biodegradability

The ester bond’s susceptibility to hydrolytic enzymes implies moderate biodegradability in aerobic environments. Microbial esterases in soil and water likely catalyze breakdown into nonadecadienoic acid and ethanol, both of which undergo further mineralization .

Future Research Directions

Mechanistic Studies in Biological Systems

Elucidating the compound’s interaction with insect olfactory receptors could reveal pheromone-like properties, building on analogous research in termite communication . Electrophysiological assays and molecular docking simulations are recommended to explore these interactions.

Industrial Optimization

Scaling synthesis via immobilized lipase reactors could enhance yield and sustainability. Concurrently, nanoencapsulation may improve stability in cosmetic formulations, addressing oxidation challenges .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume